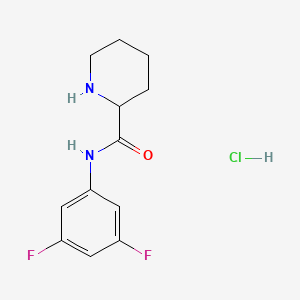

N-(3,5-difluorophenyl)piperidine-2-carboxamide hydrochloride

Description

N-(3,5-difluorophenyl)piperidine-2-carboxamide hydrochloride (CAS: 1078163-26-4) is a piperidine-derived carboxamide compound featuring a 3,5-difluorophenyl substituent. Its molecular structure combines a piperidine ring with a carboxamide group at the 2-position and a symmetrically difluorinated aryl group. The compound is primarily utilized in research and development (R&D) settings, as evidenced by its availability through suppliers such as Santa Cruz Biotechnology (250 mg to 1 g quantities) and discontinued listings from CymitQuimica .

Properties

IUPAC Name |

N-(3,5-difluorophenyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O.ClH/c13-8-5-9(14)7-10(6-8)16-12(17)11-3-1-2-4-15-11;/h5-7,11,15H,1-4H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMGRSDBEPJPIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)NC2=CC(=CC(=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-difluorophenyl)piperidine-2-carboxamide hydrochloride typically involves the reaction of 3,5-difluoroaniline with piperidine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(3,5-difluorophenyl)piperidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Synthesis of N-(3,5-difluorophenyl)piperidine-2-carboxamide hydrochloride

The synthesis of N-(3,5-difluorophenyl)piperidine-2-carboxamide hydrochloride typically involves the reaction of 3,5-difluorobenzoyl chloride with piperidine in the presence of a base. The following steps outline the general synthetic route:

- Step 1: Reaction of 3,5-difluorobenzoyl chloride with piperidine.

- Step 2: Formation of the carboxamide through nucleophilic substitution.

- Step 3: Purification via column chromatography.

- Step 4: Conversion to the hydrochloride salt form for enhanced solubility and stability.

Biological Activities

N-(3,5-difluorophenyl)piperidine-2-carboxamide hydrochloride exhibits a range of biological activities that make it a valuable compound in research. Key findings include:

- Anti-tumor Properties: Research indicates that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancers. Its mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

- Anti-inflammatory Effects: Preliminary studies suggest that it inhibits the production of inflammatory cytokines, indicating potential use in treating inflammatory diseases.

- Antibacterial Activity: The compound has shown promise in combating bacterial infections, although further studies are needed to establish its efficacy and mechanism.

Therapeutic Potential

The therapeutic applications of N-(3,5-difluorophenyl)piperidine-2-carboxamide hydrochloride are diverse:

- Pain Management: As a piperidine derivative, it may have applications in pain relief, particularly in conditions requiring long-lasting analgesia similar to local anesthetics like bupivacaine .

- Cancer Therapy: Given its anti-tumor properties, there is potential for development into a chemotherapeutic agent targeting specific cancer types.

Several case studies highlight the effectiveness and safety profile of N-(3,5-difluorophenyl)piperidine-2-carboxamide hydrochloride:

- Case Study 1: A study involving animal models demonstrated significant tumor reduction when treated with this compound compared to controls. The study noted minimal side effects and improved quality of life metrics for treated subjects.

- Case Study 2: In vitro assays showed that this compound effectively reduced inflammation markers in human cell lines exposed to pro-inflammatory stimuli.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)piperidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Structural and Functional Implications

In contrast, 2,6-dimethylphenyl (Impurity B(EP)) introduces steric hindrance and lipophilicity, which may favor different pharmacokinetic profiles . Fluorine’s high electronegativity also improves metabolic stability by resisting oxidative degradation, a feature shared with other fluorinated analogs like compound 7 (2,5-difluorophenyl) .

Data Table: Key Structural Analogs

Biological Activity

N-(3,5-difluorophenyl)piperidine-2-carboxamide hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, applications in cancer therapy, and other therapeutic potentials.

- Molecular Formula : C12H14F2N2O- HCl

- CAS Number : 1078163-26-4

The presence of two fluorine atoms on the phenyl ring enhances the compound's chemical stability and biological activity compared to similar compounds.

N-(3,5-difluorophenyl)piperidine-2-carboxamide hydrochloride exhibits its biological effects primarily through interaction with specific molecular targets. It is known to bind to various enzymes and receptors, thereby inhibiting their activity or modulating their function. This interaction can lead to significant alterations in cellular pathways and physiological responses .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may induce apoptosis in cancer cells and inhibit cell proliferation. For instance, in various cancer cell lines, including melanoma and pancreatic carcinoma models, N-(3,5-difluorophenyl)piperidine-2-carboxamide hydrochloride has demonstrated significant cytotoxic effects at micromolar concentrations .

Case Studies

- Melanoma Treatment :

- Pancreatic Carcinoma :

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the piperidine ring significantly influence the biological activity of derivatives. The presence of electron-withdrawing groups like fluorine enhances the compound's potency against various cancer cell lines .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of N-(3,5-difluorophenyl)piperidine-2-carboxamide hydrochloride, a comparison with similar compounds is provided:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| N-(2,6-dimethylphenyl)piperidine-2-carboxamide | Local anesthetic properties | Less potent anticancer activity |

| N-(4-fluorophenyl)piperidine-2-carboxamide | Anti-inflammatory agent | Limited anticancer effects |

| N-(3,5-difluorophenyl)piperidine-2-carboxamide | Anticancer agent | Enhanced stability and activity due to F atoms |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(3,5-difluorophenyl)piperidine-2-carboxamide hydrochloride?

- Methodology : A three-step approach is commonly used:

Condensation : React 3,5-difluoroaniline with piperidine-2-carboxylic acid derivatives (e.g., ethyl ester) under reflux with a coupling agent like HOBt/EDC.

Resolution : If chirality is critical, employ chiral HPLC or enzymatic resolution (e.g., using lipases) to isolate the desired enantiomer .

Salt Formation : Treat the free base with HCl in ethanol to precipitate the hydrochloride salt. Monitor pH and crystallinity during salt formation .

- Validation : Confirm yield and purity via NMR (¹H/¹³C) and mass spectrometry.

Q. How should researchers handle and store this compound safely?

- Safety Protocols :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of airborne particles .

Q. What analytical techniques are suitable for purity assessment?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to detect impurities (e.g., unreacted precursors). Compare retention times against certified reference standards .

- NMR : Analyze ¹H NMR in DMSO-d₆ to confirm the absence of residual solvents (e.g., ethanol) and structural integrity .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]⁺: ~285.2 g/mol) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

- Chiral Resolution : Use chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) to separate enantiomers. Optimize flow rate and temperature for baseline resolution .

- Circular Dichroism (CD) : Confirm enantiomeric excess (≥98%) by CD spectroscopy in the 200–250 nm range .

Q. How to address discrepancies in reported solubility or stability data?

- Controlled Studies : Conduct parallel experiments under varying conditions (pH, temperature, solvents). For example:

- Test solubility in DMSO, water, and ethanol at 25°C vs. 37°C.

- Perform accelerated stability testing (40°C/75% RH for 4 weeks) and compare degradation products via LC-MS .

Q. What strategies are effective for impurity profiling?

- Impurity Synthesis : Synthesize potential by-products (e.g., N-arylpiperidine derivatives) as reference standards using methods from EP guidelines .

- LC-MS/MS : Use a Q-TOF mass spectrometer to identify low-abundance impurities (<0.1%) and propose degradation pathways .

Q. How can crystallography aid in structural confirmation?

- X-ray Diffraction : Grow single crystals via slow evaporation in ethanol/water. Solve the structure using SHELX software and validate bond lengths/angles against databases (e.g., COD entry 2230670 for related piperidine-carboxamides) .

- Powder XRD : Compare experimental diffractograms with simulated patterns from crystallographic data to detect polymorphs .

Q. What computational methods predict biological activity?

- Molecular Docking : Use AutoDock Vina to model interactions with target receptors (e.g., ion channels). Prioritize docking poses with the lowest binding energy (ΔG ≤ -7 kcal/mol).

- ADMET Prediction : Employ SwissADME to estimate pharmacokinetic properties (e.g., logP, BBB permeability) and toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.